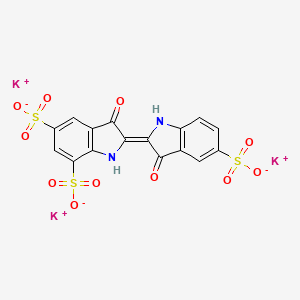
tripotassium;(2E)-3-oxo-2-(3-oxo-5-sulfonato-1H-indol-2-ylidene)-1H-indole-5,7-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a potassium salt of indigotrisulfonic acid, which is a derivative of indigo dye. This compound is notable for its vibrant color and is used in various applications, including as a dye and in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate typically involves the sulfonation of indigo dye. The process includes the following steps:
Sulfonation: Indigo dye is treated with sulfuric acid to introduce sulfonate groups into the molecule.
Neutralization: The sulfonated indigo is then neutralized with potassium hydroxide to form the tripotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Chemischer Reaktionen
Types of Reactions
Tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the dye.
Substitution: The sulfonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized indigo derivatives, while reduction typically yields leuco forms of the dye .
Wissenschaftliche Forschungsanwendungen
Tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions and as a pH indicator.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
Wirkmechanismus
The mechanism of action of tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate involves its interaction with various molecular targets. The sulfonate groups allow it to bind to specific proteins and enzymes, altering their activity. This binding can affect cellular processes and pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium indigotrisulfonate: Another potassium salt of indigotrisulfonic acid with similar properties.
Indigotrisulfonic acid sodium salt: A sodium salt variant with comparable applications.
Indigo carmine: A related dye with similar chemical structure but different applications.
Uniqueness
Tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate is unique due to its specific potassium salt form, which provides distinct solubility and reactivity characteristics compared to its sodium and other metal salt counterparts .
Eigenschaften
IUPAC Name |
tripotassium;(2E)-3-oxo-2-(3-oxo-5-sulfonato-1H-indol-2-ylidene)-1H-indole-5,7-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O11S3.3K/c19-15-8-3-6(30(21,22)23)1-2-10(8)17-13(15)14-16(20)9-4-7(31(24,25)26)5-11(12(9)18-14)32(27,28)29;;;/h1-5,17-18H,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3/b14-13+;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSMXDUITYWYGR-VPOCKCTCSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=C3C(=O)C4=C(N3)C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N2.[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)/C(=C\3/C(=O)C4=C(N3)C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])/N2.[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7K3N2O11S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
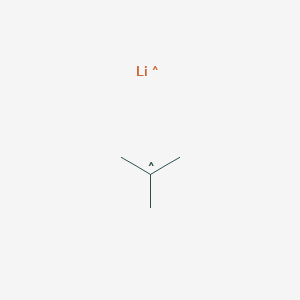
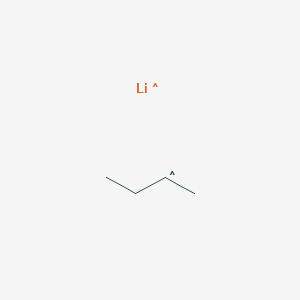
![[4-(4-azaniumyl-3-methoxyphenyl)-2-methoxyphenyl]azanium;dichloride](/img/structure/B7799947.png)
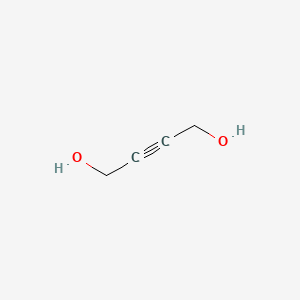
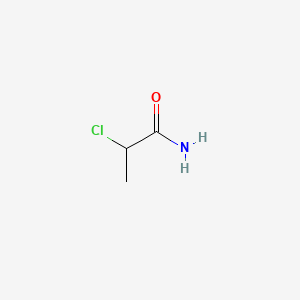
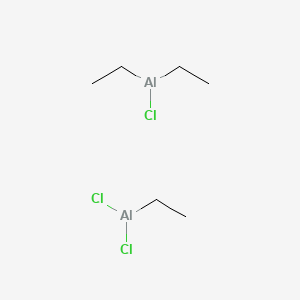
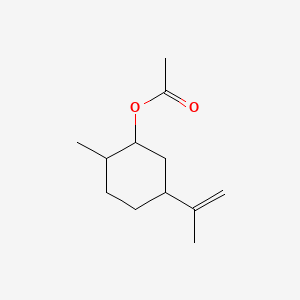
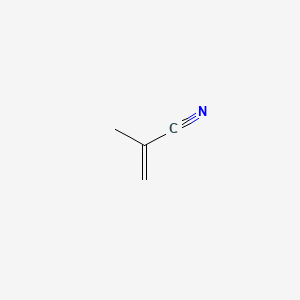
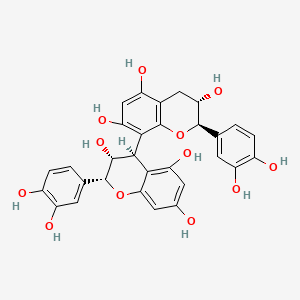
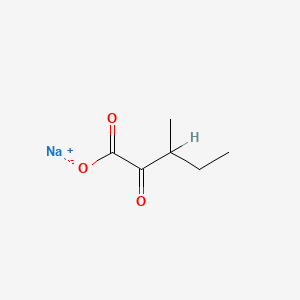
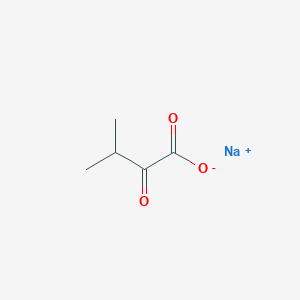
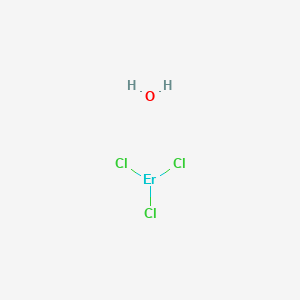
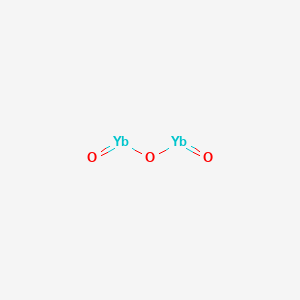
![sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7799997.png)
